molecular formula C7H14ClNO2 B6261551 rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis CAS No. 2307773-50-6

rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis

Cat. No.: B6261551
CAS No.: 2307773-50-6
M. Wt: 179.6
InChI Key:
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Description

rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis: is a chemical compound known for its unique stereochemistry and potential applications in various fields. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and methyl-substituted precursors.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Resolution of Racemic Mixture: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Employed as a chiral catalyst in asymmetric synthesis.

Biology:

    Enzyme Inhibitor: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Ligand: Serves as a ligand in receptor binding studies.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Pharmacokinetics: Studied for its pharmacokinetic properties in drug metabolism.

Industry:

    Chemical Intermediate: Used as an intermediate in the production of agrochemicals and pharmaceuticals.

    Material Science: Explored for its potential in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, as an enzyme inhibitor, it may block the active site, preventing substrate binding and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

  • rac-(3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis
  • rac-(3R,5S)-5-ethylpiperidine-3-carboxylic acid hydrochloride, cis
  • rac-(3R,5S)-5-isopropylpiperidine-3-carboxylic acid hydrochloride, cis

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the piperidine ring. While rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis has a methyl group, the similar compounds have trifluoromethyl, ethyl, or isopropyl groups.
  • Reactivity: The presence of different substituents affects the compound’s reactivity and selectivity in chemical reactions.
  • Applications: Each compound may have unique applications based on its specific chemical properties. For example, trifluoromethyl derivatives are often more lipophilic and may have different pharmacokinetic profiles compared to methyl derivatives.

Properties

CAS No.

2307773-50-6

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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